
Phenylbenzene-omega-phosphono-alpha-amino acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are detailed in various research publications, but generally involve multi-step organic synthesis techniques .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure efficiency, yield, and purity. This would include the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.
化学反应分析
Types of Reactions: Phenylbenzene-omega-phosphono-alpha-amino acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphono group
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce different functional groups into the molecule.
科学研究应用
Phenylbenzene-omega-phosphono-alpha-amino acid has several scientific research applications:
Chemistry: It is used as a probe to study the mechanisms of glycine receptors and their physiological functions
Biology: The compound’s ability to selectively inhibit glycine receptors makes it valuable in neurobiological research, particularly in understanding neurotransmission and receptor dynamics
Medicine: Its potential as a central excitant drug suggests applications in developing treatments for neurological disorders
作用机制
Phenylbenzene-omega-phosphono-alpha-amino acid exerts its effects by selectively inhibiting strychnine-sensitive glycine receptors. This inhibition occurs through competitive antagonism, where the compound binds to the receptor sites, preventing glycine from exerting its effects . The molecular targets include glycine receptors in the central nervous system, and the pathways involved are primarily related to neurotransmission and synaptic modulation .
相似化合物的比较
Strychnine: A well-known glycine receptor antagonist, but with a different chemical structure and higher potency
Beta-alanine: Another glycine receptor agonist, but with different pharmacological properties
Uniqueness: Phenylbenzene-omega-phosphono-alpha-amino acid is unique due to its selective inhibition of strychnine-sensitive glycine receptors without affecting modulatory glycine sites on N-methyl-D-aspartate (NMDA) receptors . This selectivity makes it a valuable tool for studying glycine receptor functions and potential therapeutic applications.
属性
CAS 编号 |
146533-86-0 |
|---|---|
分子式 |
C16H18NO5P |
分子量 |
335.29 g/mol |
IUPAC 名称 |
2-amino-3-[3-[2-(phosphonomethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-23(20,21)22/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22) |
InChI 键 |
NCEGJIHRQBRVJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


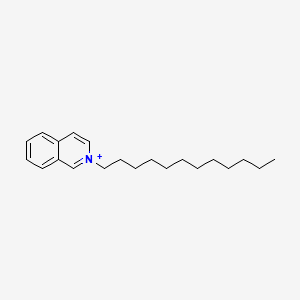
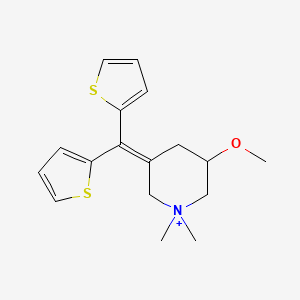

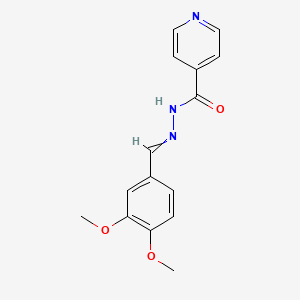
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763130.png)

![2-[(4R,6S,7R,9R,10R,11E,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763166.png)
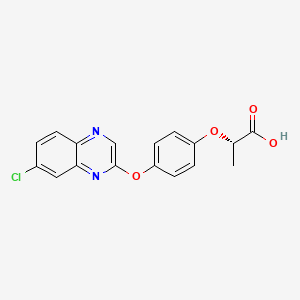
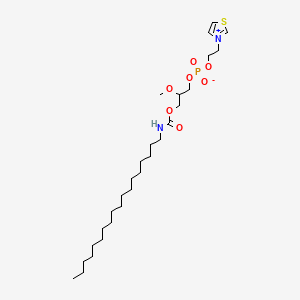
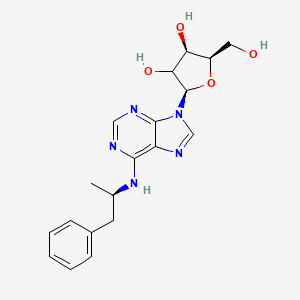
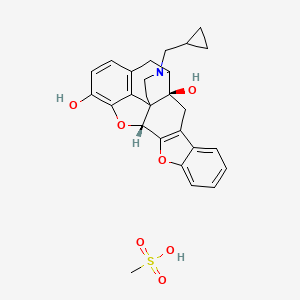
![(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B10763217.png)
![N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide](/img/structure/B10763220.png)
![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)
